molecular formula C15H10Cl2N2O3 B11947570 N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 899-87-6

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B11947570
CAS No.: 899-87-6
M. Wt: 337.2 g/mol
InChI Key: CQNRIZSMYOSPOV-UHFFFAOYSA-N
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Description

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl2N2O3 and a molecular weight of 337.16 g/mol It is characterized by the presence of a fluorenyl ring substituted with chlorine and nitro groups, and an acetamide functional group

Preparation Methods

The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a synthetic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has a molecular formula of C15H10Cl2N2O3 and a molecular weight of approximately 337.16 g/mol. Its structure features a fluorenyl moiety with two chlorine substituents and a nitro group, which are critical for its biological activity. The compound's unique substitution pattern contributes to its reactivity and interaction with biological systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of fluorene compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cells .
  • Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against multidrug-resistant strains of bacteria and fungi. Preliminary results indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving oxidative stress and disruption of cellular integrity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

Compound Name Key Differences
N-(1,3-dichloro-9H-fluoren-2-yl)acetamideLacks the nitro group; different reactivity and biological activity.
N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamideContains an amino group instead of a nitro group; altered chemical properties.
N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamideFeatures a methoxy group; distinct reactivity profile compared to the target compound.

The presence of the nitro group in this compound enhances its biological activity compared to these analogs, making it a focus for further research.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various fluorene derivatives, including this compound. For instance:

  • Cytotoxicity Assays : In one study, fluorene derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like Taxol .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of synthesized fluorene derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had significant inhibitory effects on S. aureus and E. coli, demonstrating its potential as an antimicrobial agent .

Properties

CAS No.

899-87-6

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20)

InChI Key

CQNRIZSMYOSPOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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